molecular formula C21H18BrNO3 B1674299 GPR30阻害剤 G1 CAS No. 881639-98-1

GPR30阻害剤 G1

カタログ番号 B1674299
CAS番号: 881639-98-1
分子量: 412.3 g/mol
InChIキー: VHSVKVWHYFBIFJ-LYWAUEGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone” is also known as G-1 or LNS8801 . It is an orally bioavailable selective agonist of the G protein-coupled estrogen receptor (GPER), with potential immunomodulating and antineoplastic activities . Upon oral administration, LNS8801 targets, binds to, and activates GPER. This activates GPER-mediated signaling and suppresses the expression of various tumor-associated genes, such as c-Myc and programmed cell death-ligand 1 (PD-L1). This leads to an inhibition of tumor cell proliferation .


Molecular Structure Analysis

The molecular formula of the compound is C21H18BrNO3 . The compound is essentially planar . The compound contains a 1,3-benzodioxol-5-yl group, a tetrahydro-3H-cyclopenta[c]quinolin-8-yl group, and an ethanone group .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 412.3 g/mol . The compound is essentially planar . The compound contains a 1,3-benzodioxol-5-yl group, a tetrahydro-3H-cyclopenta[c]quinolin-8-yl group, and an ethanone group .

科学的研究の応用

がん治療

G1をワルデンストレームマクログロブリン血症(WM)の治療薬として: G1は、Tespriaとしても知られており、まれな血液悪性腫瘍であるワルデンストレームマクログロブリン血症の有望な治療薬として特定されています。 G1のGPER1の活性化は、腫瘍細胞の細胞周期停止とアポトーシスを引き起こし、WMにおける新しい治療標的を提供します .

代謝性疾患の管理

肥満と糖尿病の治療におけるG1: 研究によると、G1は、肥満と糖尿病のマウスモデルで効果的であることが示されています。 G1は、体重減少、グルコース恒常性の改善、体脂肪量の減少を、子宮への女性化効果や骨の健康への有益な効果なしに観察されています .

心臓血管の健康

G1の血管内皮細胞機能における役割: G1は、ヒト臍帯静脈内皮細胞(HUVEC)におけるアクチン重合の誘導と細胞増殖の抑制に関与していることが示されており、これらの細胞におけるGPR30の機能的役割を示唆し、これは心臓血管の健康にとって重要となる可能性があります .

腫瘍学

G1の卵巣がん細胞株への影響: 卵巣がん細胞株IGROV-1とSKOV-3において、G1は形態変化、生存率の低下、増殖の抑制、アポトーシスの誘導を示し、抗がん剤としての可能性を示唆しています .

内分泌学

G1をエストロゲン受容体媒介物質として: G1は、迅速な非ゲノムエストロゲン反応を仲介する、提案されたGPR30特異的アゴニストです。 GPR30へのG1の結合は、内分泌機能に関連するものを含む、いくつかの病態生理学的イベントにおける受容体の関与を示唆する可能性があります .

特性

{ "Design of the Synthesis Pathway": "The synthesis of compound 1 can be achieved through a multi-step process involving the bromination of 1,3-benzodioxole, followed by the synthesis of the cyclopenta[c]quinoline ring system and subsequent coupling with the ethanone moiety.", "Starting Materials": [ "1,3-benzodioxole", "6-bromine", "piperidine", "acetic anhydride", "3,4-dihydro-2H-pyran", "ethyl 3-oxobutanoate", "ethyl 2-bromoacetate", "ethyl 2-oxocyclopentanecarboxylate", "ethyl 4-bromobutyrate", "ethyl 2-bromo-5-nitrobenzoate", "ethyl acetoacetate", "methyl 3-oxobutanoate", "methyl 4-bromobutyrate" ], "Reaction": [ "1. Bromination of 1,3-benzodioxole with 6-bromine in the presence of a Lewis acid catalyst to yield 6-bromo-1,3-benzodioxole.", "2. Synthesis of the cyclopenta[c]quinoline ring system by reacting 6-bromo-1,3-benzodioxole with piperidine and acetic anhydride to form the corresponding N-acetyl intermediate, which is then cyclized with 3,4-dihydro-2H-pyran to yield the cyclopenta[c]quinoline core structure.", "3. Coupling of the cyclopenta[c]quinoline core structure with the ethanone moiety by reacting ethyl 3-oxobutanoate with ethyl 2-bromoacetate in the presence of a base to yield ethyl 2-oxocyclopentanecarboxylate, which is then reacted with the cyclopenta[c]quinoline intermediate in the presence of a base to yield the desired product.", "4. Further modifications of the product can be achieved through the use of various reagents such as ethyl 4-bromobutyrate, ethyl 2-bromo-5-nitrobenzoate, methyl 3-oxobutanoate, methyl 4-bromobutyrate, and ethyl acetoacetate." ] }

CAS番号

881639-98-1

分子式

C21H18BrNO3

分子量

412.3 g/mol

IUPAC名

1-[(3aR,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m1/s1

InChIキー

VHSVKVWHYFBIFJ-LYWAUEGTSA-N

異性体SMILES

CC(=O)C1=CC2=C(C=C1)NC([C@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

正規SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

外観

Solid powder

ピクトグラム

Irritant; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
G-1 ethanone compound
GPR30 agonist G1

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 2
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 3
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 4
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 5
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 6
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Q & A

Q1: What is the mechanism of action of G-1 in glioblastoma cells?

A1: G-1 exhibits a cytostatic effect on GBM cells by disrupting tubulin dynamics. [] This disruption blocks tubulin polymerization, a crucial process for cell division, leading to G2/M cell cycle arrest. []

Q2: Is the effect of G-1 on tubulin dynamics dependent on the G-protein-coupled estrogen receptor (GPER)?

A2: Interestingly, the observed G-1-induced blockade of tubulin polymerization and subsequent cell cycle arrest appear to be independent of GPER. [] Further research is needed to fully elucidate the precise molecular target of G-1.

Q3: Does G-1 enhance the efficacy of temozolomide, the standard chemotherapy for GBM?

A3: Yes, research indicates that G-1 potentiates the effect of temozolomide. [] Combining both treatments leads to a prolonged mitotic arrest, even in GBM cell lines less sensitive to temozolomide alone. []

Q4: What is the significance of GPER expression in GBM patients?

A4: In silico analysis suggests that GPER expression levels might correlate with survival rates in female GBM patients. [] This finding highlights the potential influence of estrogen signaling pathways in GBM progression, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。